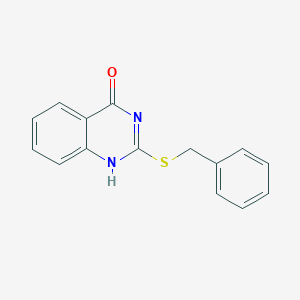
2-benzylsulfanyl-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzylsulfanyl-1H-quinazolin-4-one is a quinazolinone derivative known for its potential biological activities. Quinazolinones are a class of heterocyclic compounds that have been extensively studied for their pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
The synthesis of 2-benzylsulfanyl-1H-quinazolin-4-one typically involves the reaction of 2-mercaptoquinazolin-4-one with benzyl halides under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydroxide . The mixture is refluxed for several hours to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
2-benzylsulfanyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-1H-quinazolin-4-one involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with the growth and proliferation of cancer cells . The molecular targets include VEGFR2, EGFR, HER2, and CDK2 .
Comparison with Similar Compounds
2-benzylsulfanyl-1H-quinazolin-4-one can be compared with other quinazolinone derivatives such as:
2-sulfanylquinazolin-4-one: Similar in structure but lacks the benzyl group, which may affect its biological activity.
2-alkylsulfanylquinazolin-4-one: These compounds have different alkyl groups instead of the benzyl group, leading to variations in their pharmacological properties.
2-arylquinazolin-4-one: These derivatives have aryl groups, which can significantly alter their biological activities compared to the benzyl-substituted compound.
Properties
IUPAC Name |
2-benzylsulfanyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14-12-8-4-5-9-13(12)16-15(17-14)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTCWCXNSKYVOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(6,8-Dichloro-3-ethoxycarbonylquinolin-4-yl)amino]benzoic acid](/img/structure/B7744088.png)
![Ethyl 6,8-dichloro-4-[(3-hydroxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B7744096.png)
![3-Ethyl 6-methyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B7744108.png)
![3,6-DIETHYL 4-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B7744110.png)
![diethyl 4-[(2-furylmethyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B7744114.png)
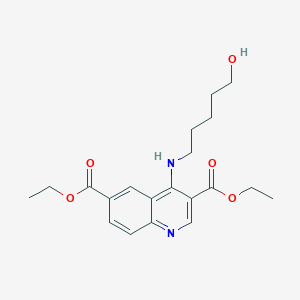
![2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetonitrile](/img/structure/B7744127.png)
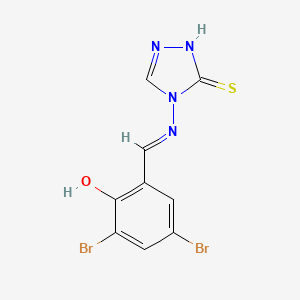
![4-[(E)-(4-butoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B7744139.png)
![4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B7744144.png)
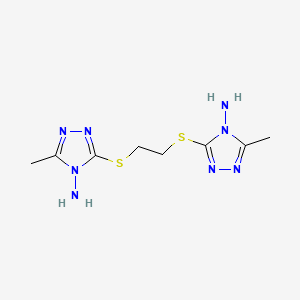
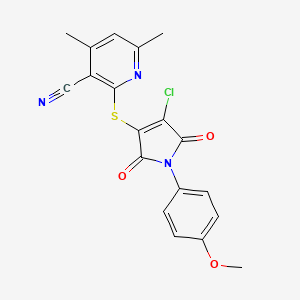
![4,6-Dimethyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7744160.png)
![3-[(6-Iodoquinazolin-4-yl)amino]phenol](/img/structure/B7744170.png)
